molecular formula C8H16N2 B13025318 (R)-7-Azaspiro[3.5]nonan-1-amine

(R)-7-Azaspiro[3.5]nonan-1-amine

Cat. No.: B13025318
M. Wt: 140.23 g/mol
InChI Key: CCIGTPWIGSZLRT-SSDOTTSWSA-N
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Description

®-7-Azaspiro[35]nonan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Azaspiro[3.5]nonan-1-amine typically involves the use of Reformatsky reagents. For instance, the reaction of methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides results in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include the use of zinc and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for ®-7-Azaspiro[3.5]nonan-1-amine are not extensively documented, the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-7-Azaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substituents.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

®-7-Azaspiro[3.5]nonan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Azaspiro[3.5]nonan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3R)-7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m1/s1

InChI Key

CCIGTPWIGSZLRT-SSDOTTSWSA-N

Isomeric SMILES

C1CC2([C@@H]1N)CCNCC2

Canonical SMILES

C1CC2(C1N)CCNCC2

Origin of Product

United States

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